molecular formula C11H10N2O2 B5397863 2-methyl-N-(pyridin-3-yl)furan-3-carboxamide

2-methyl-N-(pyridin-3-yl)furan-3-carboxamide

Cat. No.: B5397863
M. Wt: 202.21 g/mol
InChI Key: QPGUUJDUWZEREU-UHFFFAOYSA-N
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Description

2-methyl-N-(pyridin-3-yl)furan-3-carboxamide is a heterocyclic compound that features a furan ring substituted with a methyl group and a carboxamide group attached to a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyridin-3-yl)furan-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan derivative with an appropriate amine, such as pyridin-3-amine, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more efficient and environmentally friendly may be employed.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyridin-3-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The methyl group or other substituents on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

2-methyl-N-(pyridin-3-yl)furan-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, or anticancer agent due to its heterocyclic structure.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyridin-3-yl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(pyridin-2-yl)furan-3-carboxamide: Similar structure but with the pyridine ring attached at a different position.

    2-methyl-N-(pyridin-4-yl)furan-3-carboxamide: Similar structure but with the pyridine ring attached at a different position.

    2-methyl-N-(pyridin-3-yl)thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

2-methyl-N-(pyridin-3-yl)furan-3-carboxamide is unique due to its specific substitution pattern and the presence of both a furan and a pyridine ring. This combination of structural features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-methyl-N-pyridin-3-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-10(4-6-15-8)11(14)13-9-3-2-5-12-7-9/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGUUJDUWZEREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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